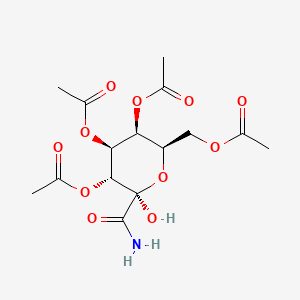

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide typically involves the acetylation of galactopyranose derivatives. One common method includes the reaction of pentaacetylglucose with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which then reacts with thiourea in acetone to yield the isothiuronium salt . This intermediate is further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound is often carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis, typically in cleanroom environments to maintain the integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Often employed to reduce specific functional groups within the molecule.

Substitution: Commonly used to replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide has the molecular formula C15H21NO11 and a CAS number of 189633-60-1. Its structure features a galactopyranosyl unit with four acetyl groups, which enhances its solubility and reactivity compared to unmodified sugars. This modification is crucial for its applications in biochemistry and pharmaceuticals.

Drug Delivery Systems

One of the primary applications of this compound is in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release profiles. The acetyl groups enhance the compound's hydrophobicity, which can improve the permeability of drugs across biological membranes.

Case Study:

A study demonstrated that conjugating this compound with anti-cancer drugs resulted in improved solubility and bioavailability, leading to enhanced therapeutic efficacy in vitro and in vivo models. The controlled release mechanism facilitated by the galactopyranosyl structure showed promise for targeted drug delivery to specific tissues.

Glycoscience Research

In glycoscience, this compound serves as a valuable tool for studying carbohydrate-protein interactions. Its structural similarity to natural oligosaccharides makes it an ideal candidate for probing the binding affinities of lectins and other carbohydrate-binding proteins.

Case Study:

Research involving the use of this compound has revealed insights into the mechanisms of cell signaling pathways mediated by glycoproteins. The compound has been utilized to create glycan arrays that facilitate high-throughput screening of glycan interactions with various proteins.

Biocompatibility Studies

The biocompatibility of this compound has been evaluated in several studies. Its non-toxic nature makes it suitable for use in biomedical applications, including tissue engineering and regenerative medicine.

Case Study:

In tissue engineering applications, scaffolds incorporating this compound have demonstrated favorable cell adhesion and proliferation characteristics. The acetyl modifications not only enhance mechanical properties but also support cellular activities necessary for tissue regeneration.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Controlled release formulations | Improved solubility and bioavailability |

| Glycoscience Research | Studying carbohydrate-protein interactions | Insights into glycan-binding mechanisms |

| Biocompatibility Studies | Evaluating non-toxicity for biomedical use | Enhanced cell adhesion and proliferation |

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It plays a crucial role in targeting cellular pathways associated with compound resistance and cancer progression. The exact mechanism involves binding to specific proteins or enzymes, thereby modulating their activity and influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

α-D-Cellobiose octaacetate: Another acetylated carbohydrate derivative used in similar research applications.

β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl): A related compound with similar structural features and applications.

Uniqueness

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide is unique due to its specific acetylation pattern and the presence of a formamide group. This structural uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds.

Actividad Biológica

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide (CAS No. 189633-60-1) is a modified carbohydrate compound that has garnered attention for its potential biological activities. This article will explore the compound's biological properties, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21NO11

- Molecular Weight : 391.33 g/mol

- Synonyms : α-D-galacto-2-Heptulopyranosonamide, 3,4,5,7-tetraacetate

The compound is characterized by multiple acetyl groups attached to a galactopyranosyl moiety, enhancing its solubility and potentially influencing its biological interactions.

Anticancer Activity

Several studies have assessed the anticancer potential of galactose derivatives:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., LNCaP and T47-D) have shown that galactose-modified compounds can induce apoptosis and inhibit cell proliferation. For example, certain derivatives demonstrated IC50 values in the low micromolar range (1.33 µM for some derivatives), suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 21E-(pyridin-3-yl)methylidene derivative | T47-D | 1.33 | Induces apoptosis |

| 21E-p-nitrophenylidene derivative | PC-3 | 3.29 | Cell cycle arrest |

Immunomodulatory Effects

Galactose derivatives may also influence immune responses:

- Macrophage Activation : Some studies suggest that compounds like this compound can enhance macrophage activity, promoting phagocytosis and cytokine production.

Synthesis and Modification

This compound is synthesized through the acetylation of hydroxyl groups on the galactopyranosyl unit followed by formamide formation. This synthetic pathway allows for the introduction of functional groups that enhance biological activity.

Case Studies

-

Anticancer Activity in LNCaP Cells :

- A study evaluated the effects of various galactose derivatives on LNCaP prostate cancer cells. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction compared to unmodified controls.

-

Antimicrobial Efficacy Against E. coli :

- Research demonstrated that a related compound exhibited significant antibacterial activity against E. coli, with potential applications in developing new antimicrobial agents.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCDSFPUJABSNF-NLRWUALESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.